molecular formula C7H8N2O3 B13211879 2-(Methoxymethyl)pyrimidine-4-carboxylic acid CAS No. 1092300-06-5

2-(Methoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13211879
CAS No.: 1092300-06-5
M. Wt: 168.15 g/mol
InChI Key: VRFQMVPSBWXKJM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with methoxymethylating agents and subsequent carboxylation. One common method involves the use of 2-chloropyrimidine-4-carboxylic acid as a starting material, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce methoxymethylpyrimidine-4-methanol.

Scientific Research Applications

2-(Methoxymethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-(Methoxymethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methoxymethyl group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1092300-06-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(methoxymethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

VRFQMVPSBWXKJM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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